Lipophilicity Differentiation: LogP Comparison of N-Butyl vs. N-Ethyl 1-Methyl-2-aminopyrrole Homologs
The computed LogP of N-butyl-1-methyl-1H-pyrrol-2-amine is 2.31 . For the closest commercially listed homolog, N-ethyl-1-methyl-1H-pyrrol-2-amine (CAS 96901-76-7), while a computed LogP value is not directly published on its chemsrc/chem960 entries, the standard methylene-group contribution to LogP is approximately +0.5 log units per CH₂ [1], yielding an estimated LogP for the N-ethyl analog of approximately 1.3–1.5. This ~0.8–1.0 log unit difference places the butyl derivative in a meaningfully higher lipophilicity bracket for CNS drug-likeness assessment (optimal LogP 2–4 for passive BBB penetration), whereas the ethyl analog falls below the typical CNS-favorable range.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 (computed, Chemsrc) |
| Comparator Or Baseline | N-ethyl-1-methyl-1H-pyrrol-2-amine (CAS 96901-76-7): LogP estimated ~1.3–1.5 (no directly published computed LogP on Chem960; estimated based on ΔLogP/CH₂ ≈ 0.5) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 (N-butyl vs. N-ethyl homolog) |
| Conditions | Computed LogP values from chemical database entries; N-ethyl LogP estimated using fragment-based additivity (ΔLogP/CH₂ ≈ 0.5) |
Why This Matters
This LogP difference is large enough to alter predicted membrane partitioning and CNS penetration probability in screening cascade decisions, providing a rationale for selecting the butyl homolog when higher lipophilicity is desired.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Established π = +0.5 per aliphatic CH₂ for octanol-water partitioning.) View Source
